molecular formula C12H17Cl2N B1148582 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride CAS No. 1226950-67-9

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride

Cat. No. B1148582
CAS RN: 1226950-67-9
M. Wt: 246.17608
InChI Key:
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Description

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2N . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a benzyl group (a benzene ring attached to a CH2 group) and a chloromethyl group (a CH2 group attached to a chlorine atom) .


Physical And Chemical Properties Analysis

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a solid at room temperature . Its molecular weight is 246.18 g/mol . The compound’s InChI code is 1S/C12H16ClN.ClH/c13-9-12-7-4-8-14 (12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H/t12-;/m1./s1 .

Scientific Research Applications

Pharmacology

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride: is utilized in pharmacological research as a precursor for the synthesis of various pharmacologically active compounds. Its structure serves as a building block in the development of new drugs, particularly those targeting neurological disorders due to its pyrrolidine ring, which is a common motif in bioactive molecules .

Organic Synthesis

In organic chemistry, this compound is employed in the synthesis of complex organic molecules. It acts as an intermediate in the construction of pyrrolidine derivatives, which are valuable in synthesizing natural products and pharmaceuticals. Its chloromethyl group is particularly reactive, making it a versatile reagent for forming carbon-nitrogen bonds .

Medicinal Chemistry

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride: plays a significant role in medicinal chemistry. It is used to create analogs and derivatives of medicinal compounds, aiding in the discovery of new therapeutic agents. Its benzyl group can be modified to alter the pharmacokinetic properties of the resultant compounds .

Biochemistry

In biochemistry, this chemical serves as a tool for probing biochemical pathways. It can be used to synthesize molecules that interact with enzymes and receptors, helping to elucidate their functions and mechanisms. This is crucial for understanding disease pathology and developing targeted treatments .

Industrial Applications

While primarily a research chemical, 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride may find industrial applications in the production of specialty chemicals. Its reactivity could be harnessed in the synthesis of polymers or as a catalyst in specific industrial processes .

Chemical Engineering Research

In chemical engineering, this compound’s properties are of interest for process optimization. Its behavior under various conditions can inform the development of more efficient chemical production methods. Additionally, it can be used in the study of reaction kinetics and catalysis .

Safety and Hazards

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is classified as an irritant . Always handle it with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVJXDMTKSJNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975591
Record name 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride

CAS RN

60169-71-3
Record name Pyrrolidine, 1-benzyl-2-chloromethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060169713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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